N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Description
N-(4-Methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The sulfonamide group is linked to a 4-methoxyphenyl moiety and a tertiary amine connected to a 4-phenylpiperazine group via a ketone-containing ethyl spacer. This compound integrates multiple pharmacophoric elements:
- Sulfonamide group: Known for diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .
- 1,2-Oxazole ring: A heterocyclic scaffold contributing to metabolic stability and hydrogen-bonding interactions.
- 4-Phenylpiperazine: A common motif in CNS-targeting drugs, influencing receptor affinity and solubility via protonation .
Properties
Molecular Formula |
C24H28N4O5S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C24H28N4O5S/c1-18-24(19(2)33-25-18)34(30,31)28(21-9-11-22(32-3)12-10-21)17-23(29)27-15-13-26(14-16-27)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 |
InChI Key |
KZTSOWJWAJLEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide belongs to a class of sulfonamide derivatives that exhibit a range of biological activities. This article focuses on its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxazole ring : Contributes to its biological activity.
- Sulfonamide group : Known for antibacterial properties.
- Phenylpiperazine moiety : Often associated with neuroactive effects.
Anticancer Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Study: MCF-7 Cell Line
A study evaluated several oxazole derivatives, noting that modifications in the phenyl ring affected antiproliferative activities. The compound showed promising cytotoxic effects with an IC50 comparable to established chemotherapeutic agents like doxorubicin .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N-(4-methoxyphenyl)-... | 1.5 | MCF-7 |
| Doxorubicin | 1.2 | MCF-7 |
| Tamoxifen | 10.38 | MCF-7 |
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The compound has been tested against various bacterial strains, showing effective inhibition at low concentrations.
Minimum Inhibitory Concentration (MIC)
In vitro studies have reported MIC values indicating potent antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer and bacterial growth.
Carbonic Anhydrase Inhibition
Preliminary findings suggest that the compound selectively inhibits certain isoforms of carbonic anhydrase (CA), which is crucial in cancer metabolism.
| Enzyme Isoform | K_i (nM) |
|---|---|
| hCA IX | 89 |
| hCA II | 750 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Induction of Apoptosis : In cancer cells, it activates pathways leading to programmed cell death.
- Inhibition of Enzyme Activity : Particularly in bacterial infections, it disrupts metabolic pathways essential for bacterial survival.
- Interaction with Receptors : The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neuroactive pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with related sulfonamides and heterocyclic derivatives, focusing on structural motifs, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
*Estimated via fragment-based methods (e.g., Crippen’s method).
Key Insights:
Compared to the pyrazolopyrimidine sulfonamide in , the target lacks fluorinated aromatic rings, which may reduce cytotoxicity but improve metabolic stability .
Physicochemical Properties: The 4-phenylpiperazine moiety increases basicity (pKa ~8.5), enabling salt formation and improved solubility in acidic environments .
Synthetic Challenges :
- The tertiary amine and ketone spacer in the target compound may require multi-step synthesis, akin to the cross-coupling strategies used for pyrazolopyrimidine sulfonamides (e.g., Suzuki-Miyaura reactions with boronic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
